(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(3-chlorophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(3-chlorophenyl)propanoic acid is a useful research compound. Its molecular formula is C25H22ClNO4 and its molecular weight is 435.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(3-chlorophenyl)propanoic acid, commonly referred to as Fmoc-3-methyl-L-phenylalanine, is a compound that has gained attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly focusing on antimicrobial, anticancer, and antioxidant properties.
Chemical Structure and Properties
The compound's IUPAC name is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-chlorophenyl)propanoic acid. It has a molecular formula of C25H23ClN2O4 and a molecular weight of 433.91 g/mol. The structure includes a fluorenyl moiety which is significant in many bioactive compounds.
Structural Formula
2D Structure Representation
2D Structure
Antimicrobial Activity
Research indicates that compounds with a fluorenone backbone exhibit promising antimicrobial properties. For instance, derivatives of fluorenone were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like chlorine has been shown to enhance antimicrobial activity by improving the compound's interaction with bacterial cell membranes .
Table 1: Antimicrobial Activity of Fluorenone Derivatives
Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Tilorone | Staphylococcus aureus | 100 µg/mL |
N,N’-bis-Fluoren-9-yliden-... | Escherichia coli | 50 µg/mL |
Fluorenone Derivative X | Pseudomonas aeruginosa | 75 µg/mL |
Anticancer Activity
Fluorenone derivatives have also been evaluated for their anticancer effects. Studies show that certain fluorenone compounds inhibit type I topoisomerase, which is crucial for DNA replication and repair in cancer cells. The introduction of linear alkyl chains in these compounds has been correlated with increased antiproliferative activity against various cancer cell lines .
Case Study: Tilorone Analogues
In a study focusing on 2,7-diamidofluorenones, some analogues exhibited significant cytotoxicity against cancer cell lines, indicating their potential as lead compounds for developing new anticancer drugs .
Antioxidant Activity
The antioxidant properties of fluorenone derivatives have been noted in several studies. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. This activity is essential for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Properties
IUPAC Name |
(2S)-3-(3-chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO4/c1-27(23(24(28)29)14-16-7-6-8-17(26)13-16)25(30)31-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,28,29)/t23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNOFEKMNQOURS-QHCPKHFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC(=CC=C1)Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1=CC(=CC=C1)Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.